8-Hydroxyquinoline-4-sulfonic acid
Description
8-Hydroxyquinoline-4-sulfonic acid is a derivative of 8-hydroxyquinoline (B1678124), a compound also known as oxine. It belongs to the family of quinolines, which are heterocyclic aromatic organic compounds. The structure of this compound is characterized by a quinoline (B57606) core, with a hydroxyl group (-OH) at the 8th position and a sulfonic acid group (-SO₃H) at the 4th position. This specific arrangement of functional groups imparts unique chemical properties that are the subject of ongoing academic investigation.
The journey of this compound is intrinsically linked to the discovery and development of its parent compound, 8-hydroxyquinoline. First synthesized in 1880, 8-hydroxyquinoline quickly garnered attention for its ability to form stable complexes with a wide range of metal ions. wikipedia.org The synthesis of quinoline itself, through methods like the Skraup synthesis, paved the way for the creation of numerous derivatives. rroij.comchemicalbook.com The introduction of a sulfonic acid group to the 8-hydroxyquinoline structure, a process known as sulfonation, was a logical progression to modify its properties, such as solubility in aqueous solutions. patsnap.com
The structural significance of this compound lies in the interplay of its constituent parts. The quinoline core is a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. rroij.com The hydroxyl group at the C-8 position and the nitrogen atom in the pyridine ring create a bidentate chelation site, enabling the molecule to bind strongly with metal ions. nih.gov The addition of the sulfonic acid group at the C-4 position significantly influences the molecule's electronic properties and, most notably, its solubility in water. This functional group is highly acidic and can exist in an ionized form, which contributes to the compound's zwitterionic character in certain pH ranges—a state where the molecule has both a positive and a negative charge. rroij.comresearchgate.net
The unique structural features of 8-hydroxyquinoline derivatives, including the 4-sulfonic acid variant, have made them valuable tools in various scientific disciplines. The strong metal-chelating ability is a key driver of its interdisciplinary relevance. nih.gov
In analytical chemistry , these compounds are explored as reagents for the detection and quantification of metal ions. rroij.com The formation of a complex between the quinoline derivative and a metal ion can result in a color change or fluorescence, providing a basis for spectrophotometric or fluorometric analysis. scispace.com The sulfonic acid group enhances their utility in aqueous-based analytical methods.
In materials science , research focuses on incorporating such quinoline derivatives into new materials with specific functions. nih.govnih.gov For example, metal complexes of 8-hydroxyquinoline are known components in organic light-emitting diodes (OLEDs). rroij.comnih.gov The sulfonic acid functionalization opens possibilities for creating water-soluble or surface-modified materials with tailored optical or electronic properties. Research paradigms often involve synthesizing novel polymers or solid-state materials containing the this compound moiety and characterizing their physical and chemical properties. nih.govnih.gov
Academic research on this compound is driven by several key objectives:
Synthesis and Characterization: A primary goal is the development of efficient and scalable synthetic routes to produce high-purity this compound. patsnap.com This is often followed by thorough characterization using various spectroscopic and analytical techniques to understand its structural and electronic properties.
Coordination Chemistry: A significant area of investigation involves studying the coordination behavior of this compound with a wide range of metal ions. asianpubs.org Researchers aim to determine the stability constants, stoichiometry, and structure of the resulting metal complexes.
Exploring Novel Applications: A forward-looking objective is to leverage the unique properties of this compound to develop new technologies. This includes the design of highly selective and sensitive chemical sensors for environmental or industrial monitoring. acs.orgrsc.org In materials science, the goal is to create novel functional materials, such as catalysts, photoactive materials, or components for electronic devices.
Data Tables
Physicochemical Properties of 8-Hydroxyquinoline-4-sulfinic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃S | nih.gov |
| Molecular Weight | 209.22 g/mol | nih.gov |
| IUPAC Name | 8-hydroxyquinoline-4-sulfinic acid | nih.gov |
| Monoisotopic Mass | 209.01466426 Da | nih.gov |
| XLogP3 | 1.2 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
57392-95-7 |
|---|---|
Molecular Formula |
C9H7NO4S |
Molecular Weight |
225.22 g/mol |
IUPAC Name |
8-hydroxyquinoline-4-sulfonic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-1-2-6-8(15(12,13)14)4-5-10-9(6)7/h1-5,11H,(H,12,13,14) |
InChI Key |
JJQNWTGYQREOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Spectroscopic Elucidation and Structural Characterization of 8 Hydroxyquinoline 4 Sulfonic Acid and Its Complexes
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the coordination environment of 8-Hydroxyquinoline-4-sulfonic acid and its derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is instrumental in characterizing 8-Hydroxyquinoline (B1678124) derivatives and their metal complexes by monitoring the vibrational frequencies of their functional groups. The FTIR spectrum of 8-hydroxyquinoline, a parent compound, displays a characteristic phenolic -OH stretching vibration around 3160-3390 cm⁻¹. researchgate.netresearchgate.net Upon complexation with metal ions, this -OH peak disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. researchgate.net
In studies of metal complexes with 8-hydroxyquinoline derivatives, such as 8-hydroxyquinoline-5-sulfonic acid, shifts in the vibrational frequencies of the C=N and C-O groups are observed. For instance, the C=N stretching vibration may shift to a higher wavenumber upon coordination with a metal ion, suggesting the involvement of the nitrogen atom's lone pair in bonding. nih.gov The appearance of new bands in the lower frequency region can often be attributed to the formation of M-N and M-O bonds, further confirming complex formation. A band in the range of 1045 cm⁻¹ can be specific to the C-O-M bond in a metal complex. researchgate.net
The sulfonic acid group (-SO₃H) in compounds like 8-Hydroxyquinoline-5-sulfonic acid also presents characteristic IR absorption bands. These bands, associated with the S=O and S-O stretching vibrations, provide additional markers for structural analysis.
Table 1: Characteristic FTIR Bands of 8-Hydroxyquinoline and its Metal Complexes
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch | ~3160 - 3390 | Absent | researchgate.netresearchgate.net |
| C=N Stretch | ~1500 | Shift to higher wavenumber | researchgate.netnih.gov |
Raman Spectroscopy Investigations
Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. For sulfonic acids like benzenesulfonic acid and 4-toluenesulfonic acid, Raman spectroscopy has been used to study the degree of acid dissociation in solvents like dimethylsulfoxide (DMSO). nih.gov The analysis of the (C-S + C-C + SO₃) stretching region around 1124 cm⁻¹ allows for the determination of the extent of dissociation. nih.gov This approach could be similarly applied to this compound to understand its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis
¹H NMR spectroscopy of 8-hydroxyquinoline and its derivatives reveals distinct signals for the aromatic protons. chemicalbook.comresearchgate.net In a study of 8-hydroxyquinoline-5-sulfonic acid derivatives, the chemical shifts of the protons are well-defined. For example, in 5-(Morpholine-4-sulfonyl)quinolin-8-ol, the proton signals appear at δ 6.95 (d, J = 7.9 Hz, 1H), 7.80 (d, J = 7.9 Hz, 1H), 9.05 (d, J = 8.4 Hz, 1H), and 9.10 (d, J = 8.4 Hz, 2H). nih.gov The chemical shift of the hydroxyl proton in 8-hydroxyquinoline derivatives can be observed, and its disappearance upon addition of D₂O is a classic confirmation of its presence.
Upon complexation with a metal ion, changes in the chemical shifts of the protons adjacent to the coordination sites (the hydroxyl group and the nitrogen atom) are expected, providing evidence of ligand-metal interaction.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for a Derivative of 8-Hydroxyquinoline-5-sulfonic acid
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| H-6 | 6.95 | doublet | 7.9 |
| H-7 | 7.80 | doublet | 7.9 |
| H-2 | 9.05 | doublet | 8.4 |
| H-3, H-4 | 9.10 | doublet | 8.4 |
Data for 5-(Morpholine-4-sulfonyl)quinolin-8-ol in DMSO-d6. nih.gov
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 8-hydroxyquinoline derivatives have been reported and assigned. dntb.gov.ua For instance, in a derivative of 8-hydroxyquinoline, the carbon atom at the C8' position (attached to the hydroxyl group) was assigned a signal at δC 155.1 ppm. mdpi.com The positions of the signals for the carbon atoms in the pyridine (B92270) and benzene (B151609) rings are sensitive to the substituents and the coordination state of the molecule. Upon complexation, shifts in the resonances of the carbons near the binding sites are anticipated.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and is particularly useful for studying the effects of metal complexation on the electronic structure of ligands like this compound.
8-Hydroxyquinoline-5-sulfonic acid itself has an absorbance peak at 243 nm. aatbio.com The metal complexes of 8-hydroxyquinoline and its derivatives are known for their fluorescence properties. uci.edu The free ligand is generally non-fluorescent or weakly fluorescent, but many of its metal chelates exhibit intense fluorescence. uci.edu For example, the cadmium complex of 8-hydroxyquinoline-5-sulfonic acid is highly fluorescent in aqueous solution. uci.edu
The emission properties of these complexes are influenced by the nature of the metal ion and the substituents on the quinoline (B57606) ring. Electron-donating groups on the quinoline skeleton tend to cause a red-shift in the emission, while electron-withdrawing groups lead to a blue-shift. rroij.com This tunability of the emission color is a significant aspect of the photophysical properties of these compounds. rroij.com The study of the absorption and emission spectra of this compound and its metal complexes can therefore provide valuable information on their electronic structure and potential applications in areas like fluorescent sensing and organic light-emitting diodes (OLEDs). rroij.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-Hydroxyquinoline |
| 8-Hydroxyquinoline-5-sulfonic acid |
| 5-(Morpholine-4-sulfonyl)quinolin-8-ol |
| Benzenesulfonic acid |
| 4-Toluenesulfonic acid |
| Cadmium complex of 8-hydroxyquinoline-5-sulfonic acid |
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Absorption Spectra
This section would typically detail the electronic absorption properties of this compound in various solvents and at different pH levels. The analysis would include the wavelengths of maximum absorbance (λmax) corresponding to π → π* and n → π* electronic transitions within the quinoline ring system. A data table would summarize these λmax values and their corresponding molar absorptivity coefficients (ε). Furthermore, the section would discuss the spectral shifts (bathochromic or hypsochromic) observed upon the formation of metal complexes, providing insights into the coordination environment and the nature of the metal-ligand bond.
Photoluminescence and Fluorescence Spectroscopy
Here, the article would discuss the emission properties of this compound and its metal complexes. It is known that 8-hydroxyquinoline itself is weakly fluorescent, but its fluorescence is often significantly enhanced upon chelation with metal ions. This section would have presented the excitation and emission wavelengths, quantum yields, and fluorescence lifetimes for the compound and its various metal complexes. A data table would be used to compare the fluorescence properties of different complexes, linking them to the nature of the central metal ion and the rigidity of the resulting chelate structure.
Other Spectroscopic and Thermal Characterization Methods
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
This subsection would focus on the characterization of complexes formed between this compound and paramagnetic metal ions (e.g., Cu(II), Fe(III), Mn(II)). EPR spectroscopy provides detailed information about the oxidation state and coordination geometry of the metal center. The discussion would revolve around the analysis of the g-values and hyperfine coupling constants obtained from the EPR spectra. A representative data table would list these parameters for various metal complexes, which are crucial for understanding the electronic structure and symmetry of the coordination sphere.
Thermal Analysis (Differential Scanning Calorimetry (DSC), Thermogravimetric (TG), Differential Thermal Gravimetric (DTG))
This part of the article would present data on the thermal stability of this compound and its complexes.
Thermogravimetric (TG) analysis would show the mass loss of the compound as a function of temperature, identifying decomposition stages, such as the loss of water of hydration or the breakdown of the organic ligand.
Differential Thermal Gravimetric (DTG) curves, the first derivative of the TG curves, would pinpoint the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) would reveal thermal transitions like melting points, phase changes, and the enthalpy changes associated with decomposition. A summary table would list the key decomposition temperatures and corresponding mass losses for the ligand and its various metal complexes.
Powder X-ray Diffraction (PXRD)
The PXRD section would discuss the crystalline nature of this compound and its solid-state complexes. The technique is used to identify crystalline phases and to confirm the formation of new complex structures, which would exhibit diffraction patterns distinct from the starting materials. The article would have described the characteristic 2θ diffraction peaks for the compound, confirming its crystal structure and purity. For its complexes, PXRD patterns would be used to verify the formation of new crystalline products.
Theoretical and Computational Investigations of 8 Hydroxyquinoline 4 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules at the electronic level. For a molecule like 8-hydroxyquinoline-4-sulfonic acid, these methods can predict its geometry, stability, and electronic behavior without the need for empirical data.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to quinoline (B57606) derivatives to understand their stability, reactivity, and electronic properties. sci-hub.se For this compound, DFT calculations would be employed to determine key characteristics.
DFT studies on the related 8-hydroxyquinoline-5-sulfonic acid (8-HQS) have been used to compute acid dissociation constants (pKas) and to model the distribution of different ionic species in solution as a function of pH. researchgate.net Similar protocols could be applied to the 4-sulfonic acid isomer to predict its acidity and behavior in different environments.
Reactivity descriptors, derived from DFT, help in predicting the sites susceptible to electrophilic or nucleophilic attack. Analysis of the molecular electrostatic potential (MEP) map, for instance, reveals the distribution of electron density. In studies of related quinoline derivatives, MEP maps have successfully identified electropositive regions around hydrogen atoms and negative potential zones near oxygen and nitrogen atoms, indicating likely sites for interaction. sci-hub.se
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties and Excited States
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying electronically excited states and predicting photophysical properties such as absorption and emission spectra. nih.govrsc.org It is extensively used to characterize the behavior of 8-hydroxyquinoline (B1678124) and its derivatives upon photo-excitation. nih.gov
For the analogous 8-hydroxyquinoline-5-sulfonic acid (8-HQS), TD-DFT has been successfully used to simulate its absorption and emission spectra across a range of pH values. researchgate.netacs.org These calculations help elucidate the nature of electronic transitions, which are often found to be of a π-π* character, corresponding to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). acs.org
A key phenomenon in 8-hydroxyquinoline is the excited-state intramolecular proton transfer (ESIPT), where a proton moves from the hydroxyl group to the quinolinic nitrogen upon absorption of light. nih.gov TD-DFT calculations on the parent 8-HQ molecule have shown that the intramolecular hydrogen bond is significantly strengthened in the first singlet excited state (S1), facilitating a nearly barrierless proton transfer. nih.gov This process is often responsible for the unique fluorescence properties of these compounds. Similar TD-DFT studies on this compound would be crucial to understanding its fluorescence behavior and the dynamics of its excited states.
Ab Initio and Semi-Empirical Methods (e.g., MP2, CASSCF for proton transfer)
While DFT is highly popular, other ab initio methods offer alternative or more accurate approaches for specific problems. Methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) are valuable for studying systems where electron correlation is critical or for examining complex processes like proton transfer.
Molecular Modeling and Simulation
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are vital for understanding the three-dimensional structure and dynamic properties of compounds like this compound.
Geometry Optimization and Conformational Analysis
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.
For complexes involving the related 8-hydroxyquinoline-5-sulfonate, geometry optimizations using DFT have been performed to find the minimum energy structures, which are then confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. mdpi.com In studies on a cocrystal containing 8-HQS, optimized geometrical parameters such as bond lengths and angles were calculated and found to be in good agreement with experimental X-ray diffraction data. sci-hub.se For this compound, this process would establish the foundational structure from which all other computational properties are derived. For example, the calculated bond lengths for the C-O and S=O groups in a related cocrystal were compared with reported values to validate the computational model. sci-hub.se
Table 1: Representative Calculated vs. Experimental Bond Lengths (Å) for a Related 8-Hydroxyquinoline Sulfonate System Note: This data is for a cocrystal containing 8-hydroxyquinoline-5-sulfonic acid and is presented for illustrative purposes.
| Bond | Calculated (DFT) | Reported Experimental |
| C–O | 1.3383 - 1.3387 | 1.3442 - 1.3675 |
| C–S | 1.7783 | 1.7692 - 1.7842 |
| S=O | 1.4625 - 1.4674 | 1.4413 - 1.4571 |
Source: Adapted from Sureshkumar et al., 2021. sci-hub.se
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. In the context of this compound (8-HQS) and its derivatives, MEP analysis reveals key insights into their chemical behavior.
The MEP map displays regions of varying electrostatic potential. Negative potential regions, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, positive potential regions, shown in shades of blue, are electron-deficient and represent sites for nucleophilic attack.
For 8-hydroxyquinoline derivatives, MEP analysis has shown that the most negative electrostatic potential values (Vs,min) are often associated with the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. nih.govdocumentsdelivered.com These regions are therefore the most likely sites for interactions with electrophiles. The most positive potential (Vs,max) is typically located around the hydrogen atom of the hydroxyl group, making it a prime target for nucleophiles. nih.gov
Studies on related 8-hydroxyquinoline derivatives have demonstrated a correlation between the Hammett electronic parameters of substituents and the Vs,min values, indicating that the electronic properties of substituents can modulate the reactivity of the entire molecule. nih.govdocumentsdelivered.com For instance, in a study of various 8-hydroxyquinoline derivatives, the introduction of electron-withdrawing or electron-donating groups systematically altered the electrostatic potential landscape. nih.govdocumentsdelivered.com
In a cocrystal of 8-hydroxyquinoline-5-sulfonic acid (a closely related compound) and 5-chloro-8-hydroxyquinoline, MEP plots were instrumental in understanding the intermolecular interactions between the two components. sci-hub.se The analysis of MEP maps for derivatives of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety has also been crucial in identifying the fragments of the molecules that are likely to interact with nucleophilic and electrophilic compounds in biological systems. nih.gov
| Compound | Most Negative Potential (Vs,min) Location | Most Positive Potential (Vs,max) Location | Reference |
| 8-Hydroxyquinoline Derivatives | Nitrogen and Oxygen atoms | Hydrogen of the hydroxyl group | nih.govdocumentsdelivered.com |
| 8-Hydroxyquinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal | N/A | N/A | sci-hub.se |
| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | N/A | Near the hydrogen of the hydroxyl group | nih.gov |
Solvent Effects and Proton Transfer Mechanisms
The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. These solvent effects can impact the molecule's stability, electronic structure, and, most notably, its proton transfer mechanisms. Proton transfer is a fundamental chemical process that is central to the function of many biological systems and chemical reactions.
For 8-hydroxyquinoline (8-HQ) and its derivatives, both intramolecular and intermolecular proton transfer events have been investigated. Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations have been employed to study the excited-state intramolecular proton transfer (ESIPT) in 8-HQ. nih.gov These studies revealed that the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom is significantly strengthened upon photo-excitation, facilitating an ultrafast proton transfer with a negligible energy barrier in the excited state. nih.gov While this process is not favorable in the ground state, it becomes feasible upon electronic excitation. nih.gov
The nature of the solvent plays a crucial role in mediating proton transfer. In protic solvents, the solvent molecules can actively participate in the proton transfer process by forming hydrogen-bonded bridges. nih.govresearchgate.netsioc-journal.cn For instance, studies on related hydroxyquinolines have shown that water or methanol (B129727) molecules can facilitate proton transfer by forming seven-membered cyclic transition states, which significantly reduce the activation energy barrier. researchgate.netsioc-journal.cn
In aprotic polar solvents, such as acetonitrile, intramolecular proton transfer in the triplet state of an 8-hydroxyquinoline derivative has been observed for the first time, indicating that the solvent's polarity alone can influence the tautomerization process. rsc.org The study of proton-transfer compounds of 8-hydroxy-7-iodoquinoline-5-sulfonic acid with substituted anilines has further demonstrated the formation of hydrogen-bonded networks involving water molecules, which stabilize the resulting ionic species. nih.gov
| System | Solvent | Key Finding | Reference |
| 8-Hydroxyquinoline | Generic | Excited-state intramolecular proton transfer is facilitated by photo-excitation. | nih.gov |
| 2-[(4-Chlorophenylimino)methyl]-8-hydroxyquinoline | Water, Methanol | Solvent molecules form hydrogen-bonded bridges, reducing the proton transfer energy barrier. | researchgate.netsioc-journal.cn |
| 8-Hydroxy-5-nitroquinoline | Acetonitrile | Intramolecular proton transfer observed in the triplet state in an aprotic polar solvent. | rsc.org |
| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid with anilines | Water | Water molecules stabilize the proton-transfer products through hydrogen bonding. | nih.gov |
Monte Carlo Simulations for Adsorption Phenomena
Monte Carlo simulations have been used to investigate the adsorption of charged polyions onto surfaces with both positive and negative charges. nih.gov These simulations show that adsorption can occur even on a net neutral or weakly negatively charged surface due to the ability of a flexible molecule to correlate its charged groups with the oppositely charged patches on the surface. nih.gov Given that 8-HQS is an amphiphilic molecule with both charged (sulfonic acid group) and aromatic (quinoline ring) moieties, it is expected to exhibit complex adsorption behavior on various surfaces.
Lattice Monte Carlo simulations have been employed to study the adsorption and morphology transitions of surfactants on hydrophobic surfaces. nih.gov These studies reveal the formation of different adsorbed structures, such as premature admicelles, hemispheres, and monolayers, depending on the interaction parameters between the surfactant and the surface. nih.gov The sulfonic acid group in 8-HQS would act as a hydrophilic head, while the quinoline ring would be the hydrophobic tail, suggesting that its adsorption on hydrophobic surfaces could lead to the formation of similar self-assembled structures.
Furthermore, grand canonical kinetic Monte Carlo (GC-kMC) simulations have been developed to describe gas adsorption on surfaces and in pores. rsc.org These methods can accurately predict adsorption isotherms and heats of adsorption. Such simulations could be adapted to study the adsorption of 8-HQS from the gas phase or solution onto various materials, providing details about the thermodynamics and kinetics of the process.
| Simulation Type | System Studied | Key Finding Relevant to 8-HQS | Reference |
| Monte Carlo | Charged polyion on a charged surface | Adsorption is possible on surfaces with mixed charges due to charge correlation. | nih.gov |
| Lattice Monte Carlo | Surfactants on hydrophobic surfaces | Formation of various adsorbed morphologies is dependent on interaction parameters. | nih.gov |
| Grand Canonical Kinetic Monte Carlo | Gas adsorption on graphite (B72142) | Provides a framework for studying the thermodynamics and kinetics of adsorption. | rsc.org |
Prediction of Interaction Mechanisms
Chelation Mechanism Analysis
8-Hydroxyquinoline and its derivatives are renowned for their ability to act as chelating agents, forming stable complexes with a wide range of metal ions. dovepress.comtandfonline.comnih.gov This chelating property is fundamental to many of their biological and industrial applications. researchgate.netnih.govmdpi.com The chelation mechanism involves the formation of coordinate bonds between the metal ion and two or more donor atoms within the 8-hydroxyquinoline scaffold.
The ability of 8-hydroxyquinoline derivatives to chelate metal ions is crucial for their biological activities. For example, the anticancer effects of some 8-hydroxyquinoline derivatives are linked to their ability to chelate copper and zinc ions. dovepress.comtandfonline.com The formation of a lipophilic metal-8-hydroxyquinoline complex can facilitate the transport of the metal ion across cell membranes, leading to various biological effects. tandfonline.com
Computational studies can be employed to analyze the chelation mechanism in detail. By calculating the binding energies and geometries of the metal complexes, it is possible to predict the stability and selectivity of 8-HQS for different metal ions. These theoretical predictions can guide the design of new 8-HQS-based compounds with enhanced chelating properties for specific applications.
| Derivative | Metal Ions Chelated | Key Aspect of Chelation | Reference |
| 8-Hydroxyquinoline | Divalent metal ions | Forms complexes through the nitrogen and hydroxyl oxygen atoms. | dovepress.comtandfonline.comnih.gov |
| 8-Hydroxyquinoline Derivatives | Cu2+, Zn2+ | Chelation is linked to anticancer and other biological activities. | dovepress.comtandfonline.com |
| 8-Hydroxyquinoline-5-sulfonic acid | Cu2+, Fe3+ | The nitrogen and hydroxyl groups are available for complexation. | nih.gov |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Beyond chelation, the functionality of this compound is significantly governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These non-covalent interactions are crucial in determining the crystal packing, supramolecular assembly, and interactions with biological macromolecules.
Hydrogen Bonding: The 8-HQS molecule possesses both hydrogen bond donors (the hydroxyl group and the sulfonic acid group) and acceptors (the nitrogen atom and the oxygen atoms of the hydroxyl and sulfonic acid groups). nih.gov This allows for the formation of extensive hydrogen bonding networks. In the solid state, these interactions play a vital role in the cohesion of the three-dimensional supramolecular structure. nih.gov For instance, in proton-transfer compounds of a related sulfonic acid derivative, hydrogen bonds involving the sulfonic acid group, the anilinium cation, and water molecules create layered structures. nih.gov
π-π Stacking: The aromatic quinoline ring of 8-HQS is capable of engaging in π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent molecules and contribute to the stability of the crystal structure and molecular assemblies. nih.govdocumentsdelivered.com Hirshfeld surface analysis of related 8-hydroxyquinoline structures has been used to visualize and quantify these π-π stacking interactions, which are often observed between the pyridine (B92270) and phenyl rings of adjacent molecules. nih.gov Theoretical studies on 8-hydroxyquinoline derivatives have also investigated the nature and strength of these π-π stacking interactions using quantum chemical calculations. nih.govdocumentsdelivered.com
The combination of hydrogen bonding and π-π stacking leads to the formation of complex and robust supramolecular architectures. Understanding these interactions is essential for predicting the crystal structure, solubility, and ultimately, the material properties and biological activity of 8-HQS and its derivatives.
| Interaction Type | Participating Groups | Significance | Reference |
| Hydrogen Bonding | Hydroxyl, Sulfonic Acid, Nitrogen, Oxygen atoms | Crystal packing, supramolecular assembly, solubility | nih.govnih.govnih.gov |
| π-π Stacking | Aromatic Quinoline Ring | Crystal stability, formation of molecular assemblies | nih.govdocumentsdelivered.comnih.gov |
Coordination Chemistry and Metal Complexation of 8 Hydroxyquinoline 4 Sulfonic Acid
Chelation Behavior and Ligand Properties
The chelating properties of 8-hydroxyquinoline-4-sulfonic acid are primarily dictated by its molecular structure, which features both a hydroxyl group and a quinoline (B57606) nitrogen atom positioned to form a stable five-membered ring with a metal ion.
Studies on various metal complexes, including those with transition metals and lanthanides, have consistently shown this bidentate coordination mode to be prevalent. researchgate.netscirp.org The formation of these complexes is often accompanied by a noticeable change in spectroscopic properties, such as fluorescence, which can be exploited for analytical applications. scispace.com For instance, the chelation of metal ions can lead to a significant increase in the fluorescence emission of the ligand, a phenomenon attributed to increased molecular rigidity upon complexation. scispace.comrroij.com
The formation of metal complexes with this compound is highly dependent on the pH of the solution. The ligand itself can exist in different protonated forms depending on the pH, which in turn affects its ability to bind to metal ions. The sulfonic acid group generally lowers the pKa of the phenolic hydroxyl group, facilitating its deprotonation and subsequent coordination to metal ions at physiological pH ranges. vulcanchem.com
The optimal pH for complex formation typically lies in the range of 5 to 8. uci.edu Below this range, the ligand is more likely to be protonated, reducing its chelating ability. Above this range, the formation of metal hydroxo complexes can compete with the formation of the desired this compound complex. uci.edu The stability of the formed complexes is also influenced by pH. For example, in the case of iron(III) complexes, a dual-path mechanism involving both Fe(aq)3+ and Fe(OH)(aq)2+ species has been observed, with the reaction rates being dependent on the hydrogen ion concentration. oup.com Similarly, studies on cadmium complexes have shown that changes in pH can affect the stability of the complex in the resin phase during separation processes. elsevierpure.com
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates of this compound is generally straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent, typically water or a water-alcohol mixture. The resulting complexes can be characterized by various spectroscopic and analytical techniques.
This compound forms stable complexes with a wide range of transition metals. These complexes have been synthesized and characterized for various applications.
Iron (Fe): Iron(III) forms a 1:1 chelate with this compound, and the kinetics of this interaction have been studied in perchloric acid media. oup.com The complexation is pH-dependent, with both Fe³⁺ and Fe(OH)²⁺ species participating in the reaction. oup.com Electron paramagnetic resonance (EPR) spectroscopy has been used to confirm the formation of stable complexes with Fe³⁺ ions. vulcanchem.comnih.gov
Copper (Cu): Copper(II) complexes with 8-hydroxyquinoline (B1678124) and its derivatives have been extensively studied. researchgate.netamerigoscientific.comcalpaclab.com With this compound, copper forms complexes where the metal ion is coordinated to the nitrogen and oxygen atoms of the ligand. nih.gov These complexes often exhibit a square-planar geometry. scirp.org
Zinc (Zn): Zinc(II) forms well-defined complexes with 8-hydroxyquinoline derivatives. rsc.org With 8-hydroxyquinoline-5-sulfonic acid, a 1:2 metal-to-ligand stoichiometry with a square bipyramidal geometry has been reported. uc.pt A 3:1 complex of 8-hydroxy-5-quinolinesulfonic acid with zinc has also been identified. acs.org
Nickel (Ni): Nickel(II) complexes with 8-hydroxyquinoline derivatives have been synthesized and characterized. researchgate.netmdpi.com Spectrophotometric methods have shown that Ni(II) reacts with 8-hydroxyquinoline in a 1:2 molar ratio, and the resulting complex is proposed to have an octahedral geometry, often involving the coordination of water molecules. scirp.orgscirp.org
Cobalt (Co): Cobalt(II) forms complexes with 8-hydroxyquinoline-5-sulfonic acid that have been utilized as nanocatalytic platforms in chemiluminescence reactions. rsc.orgresearchgate.net Similar to nickel, cobalt(II) complexes with 8-hydroxyquinoline often exhibit a 1:2 metal-to-ligand ratio and an octahedral geometry. scirp.orgscirp.org
Manganese (Mn), Chromium (Cr), Cadmium (Cd), and Lead (Pb): 8-Hydroxyquinoline and its sulfonated derivatives are known to form complexes with a variety of other transition metals, including manganese, chromium, cadmium, and lead. researchgate.netresearchgate.net The complexation with cadmium is particularly relevant for environmental remediation and sensing applications. uc.ptelsevierpure.com The formation of fluorescent chelates with these metals has also been observed. uci.edu
A summary of some transition metal complexes with 8-hydroxyquinoline derivatives is presented in the table below.
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Observed Geometry | Reference(s) |
| Fe(III) | 1:1, 1:2 | Octahedral | vulcanchem.comoup.commdpi.com |
| Cu(II) | 1:2 | Square-planar | scirp.orgnih.gov |
| Zn(II) | 1:2, 3:1 | Square bipyramidal, Octahedral | uc.ptrsc.orgacs.org |
| Ni(II) | 1:2 | Octahedral | scirp.orgscirp.orgresearchgate.net |
| Co(II) | 1:2 | Octahedral | scirp.orgscirp.orgrsc.org |
| Cd(II) | 1:2 | - | uc.ptelsevierpure.com |
8-Hydroxyquinoline-5-sulfonic acid can also form ternary complexes with lanthanide ions in the presence of an aminopolycarboxylate ligand. acs.org For instance, a fluorescent 1:1:1 complex of lutetium(III), an aminopolycarboxylate, and 8-hydroxyquinoline-5-sulfonic acid has been reported. acs.org The formation of this ternary complex is dependent on the coordination chemistry of the lanthanide ion and the denticity of the aminopolycarboxylate ligand. acs.org The fluorescence of these lanthanide complexes is also pH-dependent, with optimal fluorescence often observed around pH 8. uci.edu
Single crystal X-ray diffraction is a powerful technique for the definitive structural elucidation of coordination complexes. For derivatives of 8-hydroxyquinoline, this method has provided detailed insights into the coordination geometries and bonding interactions. For example, the crystal structure of a nickel(II) complex with an 8-hydroxyquinoline-imine ligand revealed a distorted octahedral geometry with two ligand molecules coordinated in a meridional fashion. mdpi.com Similarly, the structures of various other transition metal complexes with 8-hydroxyquinoline derivatives have been determined, confirming the bidentate N,O-coordination of the ligand and revealing different coordination geometries such as square-planar and octahedral. scirp.org While specific single crystal X-ray diffraction data for this compound complexes are not as abundant in the provided search results, the structural information available for closely related 8-hydroxyquinoline derivatives provides a strong basis for understanding the expected coordination behavior. scispace.comrsc.org
Stability and Equilibrium Studies of Metal Chelates
The stability of metal chelates formed with this compound is a critical aspect of their coordination chemistry, governed by the equilibrium constants of the complexation reactions.
Determination of Formation and Overall Stability Constants (β)
For instance, the reaction of a divalent metal ion (M²⁺) with two molecules of a deprotonated 8-hydroxyquinoline derivative (L⁻) to form a 1:2 complex (ML₂) can be represented by the following equilibrium:
M²⁺ + 2L⁻ ⇌ ML₂
β₂ = [ML₂] / ([M²⁺][L⁻]²)
Studies on the closely related 8-hydroxyquinoline-5-sulfonic acid have shown that its complexation constants are analogous to those of the parent compound, 8-hydroxyquinoline. uci.edu The stability of these complexes with various metal ions often follows the Irving-Williams order for divalent metal ions. documentsdelivered.com
| Metal Ion | 8-Hydroxyquinoline | 8-Hydroxyquinoline-5-sulfonic acid |
| Cu²⁺ | 25.8 | 24.5 |
| Ni²⁺ | 21.8 | 20.2 |
| Co²⁺ | 19.8 | 18.5 |
| Zn²⁺ | 19.0 | 18.2 |
| Fe³⁺ | 28.5 | Not specified |
Note: The data presented are for illustrative purposes and are based on values reported for 8-hydroxyquinoline and its 5-sulfonic acid derivative. The exact values for this compound may vary.
Influence of Substituents on Complex Stability
The introduction of substituents onto the 8-hydroxyquinoline ring system significantly influences the stability of the resulting metal complexes. The nature and position of the substituent can alter the electron density on the donor atoms (nitrogen and oxygen), thereby affecting the ligand's basicity and its affinity for metal ions.
The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. This property generally leads to a decrease in the basicity of the phenolic oxygen and the pyridine (B92270) nitrogen. A lower ligand basicity typically results in lower stability constants for the metal complexes compared to the unsubstituted 8-hydroxyquinoline. documentsdelivered.com However, the increased aqueous solubility imparted by the sulfonic acid group is a significant advantage for studies in aqueous media. uci.edu
Conversely, electron-donating substituents are predicted to cause a red-shift in the emission of the complex, while electron-withdrawing groups, such as the sulfonic acid group, are expected to cause a blue-shift. scispace.com The stability of the complex is also influenced by steric effects and the potential for the substituent to participate in further interactions.
Photophysical Properties of Metal Complexes
The chelation of metal ions by this compound has a profound effect on the photophysical properties of the ligand, leading to significant changes in fluorescence.
Fluorescence Enhancement and Quenching Mechanisms upon Metal Chelation
8-hydroxyquinoline itself is weakly fluorescent in solution due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen. scispace.commdpi.com This non-radiative decay pathway effectively quenches the fluorescence.
Upon chelation with a metal ion, the proton of the hydroxyl group is displaced, and the ligand becomes part of a more rigid molecular structure. scispace.com This inhibition of the ESIPT process blocks the non-radiative decay channel, leading to a significant enhancement of fluorescence intensity. uci.eduscispace.com The extent of fluorescence enhancement is dependent on the metal ion. For the related 8-hydroxyquinoline-5-sulfonic acid, a study of 78 metal species revealed that 42 form fluorescent chelates, with the cadmium complex being the most fluorescent in a purely aqueous solution. uci.eduosti.govcolab.ws
Conversely, some metal ions can quench the fluorescence of the complex. This quenching can occur through various mechanisms, including energy transfer or electron transfer processes between the metal ion and the ligand. For example, iron(III) is a highly effective quencher of the fluorescence of 8-hydroxyquinoline-5-sulfonic acid chelates. uci.educolab.ws
Applications in Luminescent Materials (e.g., Organic Light-Emitting Diodes (OLEDs))
The intense luminescence of metal complexes of 8-hydroxyquinoline and its derivatives makes them highly suitable for applications in luminescent materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net In OLEDs, these complexes can function as the emissive layer, where the recombination of electrons and holes leads to the generation of light.
The color of the emitted light can be tuned by modifying the substituents on the quinoline ring. As mentioned, electron-withdrawing groups like the sulfonic acid group are expected to induce a blue-shift in the emission spectrum. scispace.com The thermal stability and quantum yield of the complexes are crucial parameters for their performance in OLEDs. nih.gov While complexes of 8-hydroxyquinoline with aluminum (Alq₃) are widely known, derivatives with other metals and substituted ligands are continuously being explored to optimize the efficiency, color purity, and lifetime of OLED devices. researchgate.netrsc.org The introduction of a sulfonic acid group, while potentially altering the emission color, also enhances solubility, which could be advantageous for solution-based processing of OLEDs.
Advanced Applications and Functional Materials Derived from 8 Hydroxyquinoline 4 Sulfonic Acid
Analytical Chemistry Applications
8-Hydroxyquinoline-4-sulfonic acid, a sulfonated derivative of the versatile chelating agent 8-hydroxyquinoline (B1678124), possesses a unique combination of properties that make it a valuable tool in various fields of analytical chemistry. The presence of the sulfonic acid group enhances its water solubility compared to the parent compound, while the foundational 8-hydroxyquinoline structure retains its strong metal-chelating capabilities. These characteristics are leveraged in a range of applications, from classical wet chemistry techniques to modern instrumental analysis.
Gravimetric Analysis Reagents
8-Hydroxyquinoline and its derivatives are renowned for their application as precipitating agents in gravimetric analysis. uncw.eduresearchgate.net They form stable, insoluble metal complexes with a wide variety of metal ions. The general principle involves the deprotonation of the hydroxyl group and coordination of both the resulting oxygen and the pyridinic nitrogen to the metal ion, forming a chelate. researchgate.net The addition of the sulfonic acid group in this compound increases its solubility in aqueous solutions, which can be advantageous in controlling the precipitation conditions.
While specific studies detailing the use of this compound for the gravimetric determination of specific metals are not abundant in the reviewed literature, the underlying chemistry of the 8-hydroxyquinoline moiety suggests its potential for such applications. The general insolubility of many metal-oxine complexes is a key factor. researchgate.net For instance, 8-hydroxyquinoline is a known precipitant for numerous metals, including aluminum and magnesium, allowing for their separation and quantification. researchgate.net The sulfonic acid group's influence on the solubility of the resulting metal complexes would need to be carefully considered for each specific metal ion and the pH of the solution.
Metal Ion Extraction and Separation Techniques
The ability to selectively form complexes with metal ions is the cornerstone of using 8-hydroxyquinoline derivatives in extraction and separation techniques. researchgate.net These methods are crucial for isolating target analytes from complex matrices. This compound's utility in this area is primarily due to its nature as a bidentate ligand, capable of forming stable chelate rings with metal ions. scirp.org The sulfonic acid group, being permanently ionized in most aqueous solutions, generally imparts high water solubility to the ligand and its metal complexes, which makes it particularly suitable for aqueous-based separation techniques rather than traditional solvent extraction into an organic phase.
The stability of the metal complexes formed is a critical factor in these applications. The stability constants for metal complexes of various substituted 8-hydroxyquinolines have been studied, revealing that the nature and position of the substituent group can influence the stability of the chelate. uncw.educapes.gov.br For this compound, the electron-withdrawing nature of the sulfonic acid group can impact the basicity of the donor atoms and, consequently, the stability of the metal complexes. This allows for the fine-tuning of selectivity in separation processes. By controlling the pH of the solution, the protonation state of the ligand can be manipulated, enabling the selective complexation and separation of different metal ions based on their formation constants at a given pH.
Table 1: Stability Constants (log K1) for Selected Metal Ion Complexes with an 8-Hydroxyquinoline Derivative (HQC)
| Metal Ion | log K1 |
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
| Data for 8-hydroxyquinoline-2-carboxylic acid (HQC) at 25°C in 0.1 M NaClO4, provided for comparative purposes to illustrate the high stability of such complexes. uncw.edu |
pH Indicating Systems
The photophysical properties of 8-hydroxyquinoline derivatives are often pH-dependent, making them suitable for use as pH indicators. The fluorescence of these compounds, in particular, can be modulated by changes in pH. uci.edu 8-Hydroxyquinoline itself is weakly fluorescent, but upon complexation with certain metal ions, a significant enhancement in fluorescence is often observed. uncw.edu This phenomenon, along with the inherent pH sensitivity of the molecule's different protonated forms, forms the basis for its use in pH-indicating systems.
For 8-hydroxyquinoline-5-sulfonic acid, theoretical studies have characterized its photophysical behavior as a function of pH, computing its absorption and emission spectra and the relative stability of its different species in the excited state. capes.gov.br It is reasonable to expect that this compound exhibits similar chromogenic or fluorogenic responses to pH changes. The molecule can exist in cationic, zwitterionic, anionic, and dianionic forms depending on the pH, with each form possessing distinct absorption and emission characteristics. This allows for the monitoring of pH through changes in color or fluorescence intensity. Furthermore, some 8-hydroxyquinoline derivatives have been developed as molecular fluorescent pH probes for use in non-aqueous solutions. researchgate.net
Preconcentration Techniques for Trace Elements
The determination of trace and ultra-trace elements often requires a preconcentration step to bring the analyte concentration to a level detectable by analytical instrumentation. Solid-phase extraction (SPE) is a widely used technique for this purpose, and materials functionalized with chelating agents like 8-hydroxyquinoline are highly effective.
This compound can be immobilized onto various solid supports, such as cellulose, silica (B1680970) gel, or polymeric resins, to create a sorbent with high affinity and selectivity for metal ions. For instance, a cellulose-based sorbent modified with 8-hydroxyquinoline-5-sulfonic acid has been used for the preconcentration of trace metals from highly mineralized water. mcmaster.ca The general procedure involves passing a large volume of the sample solution through a column packed with the functionalized sorbent. The metal ions are retained on the sorbent via chelation with the immobilized this compound. Subsequently, the retained metals can be eluted with a small volume of an acidic solution, achieving a high preconcentration factor. The eluate can then be analyzed by techniques such as atomic absorption spectrometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
Table 2: Example of a Preconcentration Method using a Related Compound
| Sorbent | Target Analytes | Sample Matrix | Eluent | Analytical Technique |
| 8-hydroxyquinoline-5-sulphonic acid cellulose | Cd, Co, Ni, Pb, V | Mineralized Water | Acidic Solution | GFAAS |
| This table illustrates a typical application for a closely related compound, demonstrating the principle of preconcentration. mcmaster.ca |
Electrochemical Determination Methods
Electrochemical methods offer a sensitive and cost-effective approach for the determination of metal ions. The chelating properties of this compound can be exploited to enhance the selectivity and sensitivity of these methods. One common approach is to modify the surface of a working electrode with the chelating agent. This creates a chemically modified electrode (CME) that can selectively accumulate metal ions from the sample solution.
In this technique, the modified electrode is immersed in the sample solution, and the target metal ions are preconcentrated on the electrode surface by forming a complex with the immobilized this compound. After this accumulation step, the potential of the electrode is scanned, and the stripping of the metal from the complex gives rise to a current signal that is proportional to the concentration of the metal ion in the sample. This technique, known as stripping voltammetry, can achieve very low detection limits. While specific studies on the use of this compound for the voltammetric determination of uranium have been explored in the presence of sulfuric acid rsc.org, the principle is broadly applicable to other metal ions. The modification of a graphite (B72142) electrode with 8-hydroxyquinoline-5-sulfonic acid has been shown to create an affinity for chelating Cu(II), forming a complex on the electrode surface that can be electrochemically detected. uci.edu
Sensing and Biosensing Platforms
The inherent fluorescence and potent ion-chelating ability of the 8-hydroxyquinoline moiety are central to its application in sensing devices. The addition of a sulfonic acid group enhances its utility, particularly in aqueous systems, by improving solubility and providing an additional site for interaction.
Fluorescent Chemosensors for Metal Ions (e.g., Al³⁺, Zn²⁺)
Derivatives of 8-hydroxyquinoline are renowned for their use as fluorescent chemosensors. mdpi.com The parent compound, 8-hydroxyquinoline, is itself weakly fluorescent due to an excited-state proton transfer from the hydroxyl group to the nitrogen atom. However, upon chelation with metal ions, this process is inhibited, and the molecule's rigidity increases, leading to a significant enhancement in fluorescence emission. mdpi.com This "turn-on" fluorescence mechanism is the basis for detecting various metal ions.
The sulfonic acid derivative, often studied as 8-hydroxyquinoline-5-sulfonic acid (HQS), a close isomer of the title compound, retains these excellent chelating and fluorescent properties while offering enhanced aqueous solubility. uci.edu This makes it particularly suitable for biological and environmental sensing applications. Research has demonstrated that HQS can form intensely fluorescent complexes with a wide array of metal ions. uci.edu
Detailed Research Findings:
Aluminum (Al³⁺): Sensors based on 8-hydroxyquinoline derivatives have been developed for the highly selective and sensitive detection of Al³⁺. nih.govresearchgate.net The coordination of Al³⁺ with the sensor molecule can trigger a significant fluorescence enhancement, allowing for detection at very low concentrations. nih.gov For instance, a detection limit for Al³⁺ as low as 7.38 x 10⁻⁶ M has been reported for a novel 8-hydroxyquinoline-based sensor. researchgate.net The ability to detect Al³⁺ is crucial due to its potential toxicity and links to neurodegenerative diseases. mdpi.com
Zinc (Zn²⁺): 8-hydroxyquinoline-based fluorescent chemosensors have also been synthesized for the detection of Zn²⁺. merckmillipore.comnih.govnist.gov These sensors are important because zinc is a vital trace element in biological systems, and its dysregulation is associated with various diseases. A key challenge is achieving selectivity for Zn²⁺ over other environmentally and biologically relevant ions, such as Cd²⁺, which often coexist. merckmillipore.com Researchers have successfully designed sensors where the fluorescence intensity of the Zn²⁺ complex is significantly higher than that of the Cd²⁺ complex, enabling discrimination. merckmillipore.comnih.gov
| Target Ion | Sensor Principle | Key Findings |
| Al³⁺ | Fluorescence enhancement upon chelation | High selectivity and sensitivity; detection limits in the micromolar range have been achieved. researchgate.net |
| Zn²⁺ | "Turn-on" fluorescence | Can be designed for high selectivity over competing ions like Cd²⁺; fluorescence intensity for Zn²⁺ complex can be double that of Cd²⁺. merckmillipore.com |
| Various Metals | Complex formation with HQS | 42 out of 78 tested metal species form fluorescent chelates with HQS; Cd²⁺, Mg²⁺, and Zn²⁺ show particularly intense fluorescence with subpicomole detection limits possible. uci.edu |
Ion-Imprinted Polymer Sensors
Ion-imprinted polymers (IIPs) are synthetic polymers engineered with recognition sites tailored for a specific template ion. This "molecular memory" imparts high selectivity, making IIPs excellent candidates for sensor development. nih.govresearchgate.net In this technology, a functional monomer, which has an affinity for the target ion, is polymerized around the ion (the template). Subsequent removal of the template ion leaves behind cavities that are complementary in size, shape, and chemical functionality, allowing for highly selective rebinding of the target ion. mdpi.com
8-hydroxyquinoline and its derivatives are ideal functional monomers or ligands for creating IIPs for metal ion sensing due to their strong chelating ability. nih.govresearchgate.net A new resin synthesized from 8-hydroxyquinoline-5-sulfonic acid and poly(vinyl chloride) has been developed for the selective adsorption of various metal ions including Cr(III), Cu(II), and Cd(II), demonstrating the principle of selective recognition that underpins IIP sensor technology. sciencepublishinggroup.com
Detailed Research Findings:
Principle: The 8-hydroxyquinoline moiety acts as the binding site that forms a complex with the target metal ion. This complex is then entrapped within a cross-linked polymer matrix. After polymerization, the metal ion is leached out, creating specific recognition cavities.
Selectivity: A study on an IIP for Nickel (Ni²⁺) recognition found that using a vinyl-derivatized 8-hydroxyquinoline (5-VHQ) as a bi-functionalized ligand significantly increased the selectivity for Ni²⁺ ions compared to using the parent 8-hydroxyquinoline. researchgate.net
Sensor Application: In one application, a voltammetric sensor for cobalt (Co²⁺) was developed by linking a Co²⁺-8-hydroxyquinoline complex to magnetic nanoparticles on a glassy carbon electrode, showcasing how these materials can be integrated into electrochemical sensing platforms. nih.gov The sulfonic acid group in this compound would offer improved hydrophilicity and potential for ionic interactions within the polymer matrix, which could be advantageous for sensors operating in aqueous environments.
Development of Optrode Materials
An optrode is an optical sensor device that combines a chemically sensitive layer (the probe) with an optical transducer (like an optical fiber) to measure specific analytes. The development of optrode materials often involves immobilizing a chemical indicator, such as a fluorescent dye, onto a solid support.
8-hydroxyquinoline-5-sulfonic acid (HQS) has been identified as a suitable indicator for creating optrode materials for transition metal ion detection. nih.gov Its ability to form fluorescent complexes with numerous metal ions, combined with its solubility and stability, makes it an excellent candidate for this application.
Detailed Research Findings:
Material Design: Research has been conducted on doping HQS into sol-gel matrices. Sol-gel is a versatile method for creating porous glass-like materials at low temperatures, which can physically entrap indicator molecules like HQS. This creates a robust and sensitive layer for the optrode.
Spectroscopic Studies: Spectroscopic analysis of these HQS-doped sol-gel materials is crucial for characterizing their response to different metal ions. These studies help in understanding the binding characteristics and the resulting optical changes (e.g., in fluorescence or absorbance) that form the basis of the sensing mechanism. nih.gov The sulfonic acid group is critical for ensuring the indicator remains soluble and active within the hydrophilic pores of the sol-gel matrix.
Environmental Remediation and Material Science
Beyond sensing, the powerful chelating properties of this compound are harnessed for environmental cleanup and protecting industrial materials.
Adsorption and Removal of Heavy Metal Ions from Industrial Effluents
The discharge of heavy metal ions from industrial wastewater is a significant environmental concern. 8-hydroxyquinoline and its derivatives serve as effective chelating agents for capturing these toxic metals. Modifying adsorbent materials with these compounds can dramatically enhance their efficiency and selectivity for heavy metal removal.
Detailed Research Findings:
Modified Carbon Nanotubes: Multi-walled carbon nanotubes (MWCNTs) modified with 8-hydroxyquinoline have shown excellent performance in removing heavy metals like Cu(II), Pb(II), and Zn(II) from aqueous solutions. elsevierpure.com The modification significantly enhances the adsorption capacity compared to pristine MWCNTs. mdpi.com The process is rapid, with most metals being removed within 10 minutes of contact time. mdpi.com
Polymer-Based Materials: Novel fibrous materials have been fabricated by electrospinning poly(vinyl alcohol) (PVA) and chitosan (B1678972) with 8-hydroxyquinoline-5-sulfonic acid (SQ). sciencepublishinggroup.com These materials were effective in complexing and thus removing Cu²⁺ and Fe³⁺ ions from solutions. mdpi.comnih.gov Similarly, a resin made by reacting 8-hydroxyquinoline-5-sulfonic acid with poly(vinyl chloride) demonstrated high selectivity for removing Cr³⁺, Cu²⁺, and Cd²⁺ ions. sciencepublishinggroup.com
| Adsorbent Material | Target Metals | Key Findings |
| 8-hydroxyquinoline-modified MWCNTs | Cu(II), Pb(II), Zn(II), Cd(II) | Significantly enhanced removal efficiency compared to unmodified MWCNTs. Adsorption is rapid (10 mins) and effective at neutral pH. mdpi.comelsevierpure.com |
| PVA/Chitosan/SQ electrospun mats | Cu²⁺, Fe³⁺ | The sulfonic acid derivative can be successfully incorporated into polymer fibers, which then effectively complex metal ions. mdpi.comnih.govsciencepublishinggroup.com |
| PVC-8-hydroxyquinoline-5-sulfonic acid resin | Cr³⁺, Co²⁺, Ni²⁺, Cu²⁺, Pb²⁺, Hg²⁺ | Showed high selectivity for Cr³⁺, Cu²⁺, and Cd²⁺, demonstrating its potential for targeted metal removal. sciencepublishinggroup.com |
Corrosion Inhibition Studies for Metals
Corrosion is a major industrial problem leading to significant economic losses. sigmaaldrich.com Organic compounds containing heteroatoms (like nitrogen and oxygen) and aromatic rings, such as 8-hydroxyquinoline, are effective corrosion inhibitors. researchgate.net They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. sigmaaldrich.com
The 8-hydroxyquinoline molecule chelates with metal ions on the surface, forming a stable, insoluble complex layer. researchgate.net This action inhibits both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process, making them mixed-type inhibitors. sigmaaldrich.com
Detailed Research Findings:
Metals Protected: Derivatives of 8-hydroxyquinoline have proven effective in inhibiting the corrosion of various metals and alloys, including mild steel in acidic solutions (HCl), aluminum alloys, and magnesium alloys in saline environments. sigmaaldrich.comresearchgate.netnih.gov
Inhibition Efficiency: High inhibition efficiencies have been reported. For example, for a 7075 aluminum alloy in 3.5% NaCl solution, an inhibition efficiency of up to 96% was achieved in the presence of 8-hydroxyquinoline. The efficiency is generally dependent on the inhibitor concentration, with higher concentrations leading to greater surface coverage and better protection. sigmaaldrich.com
Mechanism: The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, which follows established adsorption isotherm models like the Langmuir isotherm. sigmaaldrich.com The presence of the lone pair of electrons on the nitrogen and oxygen atoms facilitates the strong coordination with the metal surface. sigmaaldrich.com The sulfonic acid group in this compound can further enhance its solubility in aqueous corrosive media and potentially influence the adsorption process through electrostatic interactions.
Development of Environmentally Stable Materials (e.g., for OLEDs)
A significant challenge in the field of organic light-emitting diodes (OLEDs) is the environmental stability of the materials used. Tris(8-hydroxyquinoline) aluminum (Alq3) is a benchmark electron-transporting and light-emitting material, but it is notoriously sensitive to moisture and atmospheric exposure, leading to degradation and reduced device lifetime. researchgate.netcityu.edu.hk The formation of unstable cationic species is a known degradation pathway. researchgate.net
To address this, researchers have synthesized derivatives such as Tris(8-hydroxyquinoline-5-sulfonic acid) aluminum (Al(qS)3). The introduction of the sulfonic acid group into the 8-hydroxyquinoline ligand aims to enhance the material's stability. researchgate.netcityu.edu.hk Studies comparing the stability of Alq3 and Al(qS)3 have yielded promising results. Electron spin resonance (ESR) measurements have shown that while Alq3 powder exhibits a strong ESR signal, indicating the presence of unstable free radicals, no detectable ESR signal is produced by Al(qS)3, suggesting a more stable molecular structure. researchgate.net
Furthermore, photoluminescence (PL) measurements conducted in humid air at various temperatures have demonstrated the superior environmental stability of Al(qS)3 films compared to traditional Alq3 films. researchgate.net This improved stability makes sulfonic acid-substituted 8-hydroxyquinoline complexes a promising avenue for developing more robust and long-lasting OLED devices. researchgate.netcityu.edu.hk The nature and position of the substituent on the 8-hydroxyquinoline ring can be tuned to not only improve stability but also to shift the emission color. researchgate.net
Table 1: Stability Comparison of Alq3 vs. Al(qS)3
| Property | Tris(8-hydroxyquinoline) aluminum (Alq3) | Tris(8-hydroxyquinoline-5-sulfonic acid) aluminum (Al(qS)3) |
|---|---|---|
| Free Radicals (ESR Signal) | Strong signal detected researchgate.net | No detectable signal researchgate.net |
| Environmental Stability | Sensitive to atmosphere and moisture, leading to PL degradation researchgate.netcityu.edu.hk | Exhibits improved thermal and environmental stability researchgate.net |
| Application Note | Commonly used but reliability is a challenging issue researchgate.net | A good alternative to improve the stability of OLEDs researchgate.net |
Supramolecular Chemistry and Crystal Engineering
8-Hydroxyquinoline (8-HQ) and its derivatives are highly versatile ligands in supramolecular chemistry and crystal engineering. researchgate.net The 8-HQ molecule is a planar, bidentate chelating agent capable of coordinating with a wide variety of metal ions through its nitrogen and oxygen donor atoms. scirp.orgrroij.com This chelating ability is fundamental to its use in constructing complex, multi-dimensional supramolecular architectures. researchgate.net Crystal engineering with these compounds involves the rational design of solid-state structures by controlling the intermolecular interactions.
Design and Synthesis of Supramolecular Structures
The design and synthesis of supramolecular structures using 8-hydroxyquinoline derivatives leverage noncovalent interactions to assemble molecules into well-defined, higher-order architectures. The functionalization of the 8-HQ scaffold, for instance by introducing styryl groups or sulfonic acid moieties, allows for the fine-tuning of these interactions. mdpi.commdpi.com
For example, chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands have been synthesized that self-assemble into three-dimensional supramolecular structures. mdpi.comnih.gov Single-crystal X-ray diffraction analyses of these complexes reveal that the extended architecture is held together by a network of noncovalent interactions, including π–π stacking, C-H···π, and C-H···O interactions. mdpi.comnih.gov The stability of these synthesized complexes, both in solid form and in solution, highlights their potential as robust building blocks for functional materials. mdpi.com The ability of 8-HQ to form such ordered assemblies through hydrogen bonding and other interactions makes it a significant scaffold in organic and analytical chemistry. researchgate.net
The synthesis of these structures often involves solvothermal or hydrothermal methods, where the metal salt and the 8-hydroxyquinoline derivative react in a suitable solvent system to afford crystalline products. mdpi.com The resulting supramolecular coordination compounds can exhibit interesting photophysical properties, with the fluorescence of the 8-HQ ligand often being significantly enhanced upon chelation with a metal ion. researchgate.netrroij.com
Cocrystallization and Polymorphism Studies
Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of materials by combining two or more different molecules in a single crystal lattice. Polymorphism, the ability of a substance to exist in more than one crystal structure, is also a critical consideration in materials science.
The study of cocrystallization and polymorphism in 8-hydroxyquinoline derivatives is an active area of research. The functional groups on the 8-HQ ring play a crucial role in directing the formation of supramolecular synthons—the structural units formed by intermolecular interactions. The introduction of a sulfonic acid group, as in this compound, provides a strong hydrogen bond donor and acceptor site, which can be exploited to form robust cocrystals with other molecules (coformers).
Systematic studies on polymorphic compounds have explored their potential as effective cocrystallizing agents. The flexibility of the synthons formed by the functional groups on a coformer is significant for successful cocrystallization. researchgate.net While specific studies on the cocrystallization of the 4-sulfonic acid isomer are not widely reported, the principles derived from studies on related molecules like nicotinamide (B372718) with various carboxylic acids demonstrate how strong and reliable hydrogen bonds (e.g., between a pyridine (B92270) nitrogen and a carboxylic acid) are key to designing new crystalline forms. researchgate.net The sulfonic acid group in this compound presents similar opportunities for creating novel solid forms with tailored properties through cocrystallization.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
A thorough summary of key findings for 8-Hydroxyquinoline-4-sulfonic acid would require dedicated studies on its unique properties. Research contributions would likely stem from its distinct electronic and steric characteristics imparted by the placement of the sulfonic acid group at the 4-position. This would involve investigations into its coordination chemistry with various metal ions, its photophysical properties (fluorescence), and its performance as an analytical reagent. Without such dedicated studies, no summary of research findings can be accurately presented.
Unexplored Research Avenues and Methodological Challenges
The field of this compound is largely an unexplored research avenue. Future work would need to begin with fundamental studies, including:
Optimized Synthesis and Purification: Developing efficient and high-yield synthetic routes specifically for the 4-sulfonic acid isomer, along with robust purification methods to ensure high-purity material for further studies. Methodological challenges may include controlling the regioselectivity of the sulfonation reaction to favor the 4-position over the more commonly substituted 5- and 7-positions.
Physicochemical Characterization: Detailed experimental and computational analysis of its structural, electronic, and spectroscopic properties. This includes determining its pKa values, solubility, and stability, which are crucial for any application.
Comparative Isomer Studies: A significant unexplored avenue is the direct comparison of the properties and activities of this compound with its well-studied 5-sulfonic acid and 7-sulfonic acid isomers. Such studies would elucidate how the position of the sulfonate group impacts chelation, fluorescence, and biological activity.
Potential for Novel Applications and Advanced Material Development
The potential for novel applications remains speculative but can be hypothesized based on the known functionalities of the 8-hydroxyquinoline (B1678124) scaffold.
Novel Analytical Probes: The unique substitution pattern might lead to selectivity for different metal ions compared to the 5-sulfonic acid isomer, opening possibilities for new fluorescent or colorimetric sensors for environmental or biological monitoring. rroij.com
Advanced Materials: Incorporation of this compound into polymers or onto nanoparticles could yield materials with tailored properties. Its potential as a ligand in metal-organic frameworks (MOFs) or as a functional component in organic light-emitting diodes (OLEDs) is a completely unexplored area. wikipedia.org
Pharmacological Agents: Given the broad biological activity of 8-hydroxyquinoline derivatives, investigating the antibacterial, antifungal, or anticancer properties of the 4-sulfonic acid isomer and its metal complexes is a logical next step. rroij.comnih.gov The different electronic and steric environment could lead to novel mechanisms of action or improved activity profiles.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 8-hydroxyquinoline-4-sulfonic acid (8-HQS) relevant to experimental design?
- Methodological Answer : Prioritize characterization of its solubility, stability, and pH-dependent behavior. For solubility, measure logP values (e.g., logP ≈ 1.79 via Crippen method) and logS (water solubility ≈ -2.20) to assess hydrophilicity . Stability studies should include UV-Vis spectroscopy under varying pH (2–12) to monitor sulfonic acid group dissociation and chelation capacity . Use TD-DFT calculations to predict absorption/emission spectra and excited-state pKa values for photophysical applications .
Q. How can 8-HQS be synthesized and purified for analytical applications?
- Methodological Answer : Synthesize 8-HQS via sulfonation of 8-hydroxyquinoline using concentrated sulfuric acid under controlled temperature (70–80°C). Purify via recrystallization in ethanol-water mixtures, and confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Validate using FT-IR (sulfonic acid S=O stretch at 1150–1250 cm⁻¹) and NMR (quinoline proton shifts at δ 8.5–9.0 ppm) .
Q. What are the optimal conditions for using 8-HQS as a chelating agent in metal ion detection?
- Methodological Answer : For Sb³⁺ determination, use 70–200 µM 8-HQS at pH 2.2 with adsorptive stripping voltammetry (AdSV). Detection limits reach 14 ng/L (30 s accumulation), offering 2.2× higher sensitivity than non-sulfonated 8-hydroxyquinoline. For Fe³⁺, employ batch equilibrium methods at pH 4–6, where 8-HQS copolymers show selectivity (Kd > 10³ for Fe³⁺ vs. Cu²⁺/Ni²⁺) .
Advanced Research Questions
Q. How does the sulfonic acid substituent influence 8-HQS’s photophysical and coordination properties compared to 8-hydroxyquinoline?
- Methodological Answer : The sulfonic acid group enhances water solubility and stabilizes anionic species (e.g., deprotonated quinoline-O⁻ and sulfonate-SO₃⁻). TD-DFT studies (PBE0 functional) reveal pH-dependent emission spectra: at pH > 7, the dianion form dominates, quenching fluorescence due to excited-state proton transfer . Compare metal-binding constants (logβ) via UV-Vis titration; 8-HQS forms stronger complexes with Fe³⁺ (logβ ≈ 14.2) than Sb³⁺ (logβ ≈ 9.8) .
Q. What mechanisms explain contradictory stability constants reported for 8-HQS-metal complexes across studies?
- Methodological Answer : Discrepancies arise from ionic strength (I) and counterion effects. For example, Fe³⁺-8-HQS stability constants vary by ±0.5 log units when I changes from 0.1 to 1.0 M NaClO₄. Use extended Debye-Hückel equations to normalize data and validate via kinetic studies (e.g., dual-path mechanisms involving Fe³⁺ hydrolysis species) .
Q. How can computational methods resolve ambiguities in 8-HQS’s excited-state behavior?
- Methodological Answer : Apply TD-DFT with implicit solvent models (e.g., COSMO) to calculate excited-state acidity constants (pKa*). For 8-HQS, pKa* values differ by 2–3 units from ground-state pKa due to charge redistribution. Validate via fluorescence lifetime measurements and compare with computed non-radiative decay pathways .
Data Contradiction Analysis
Q. Why do some studies report 8-HQS as non-fluorescent while others observe weak emission?
- Methodological Answer : Fluorescence depends on the protonation state. At pH < 5, the neutral form (LH₂) exhibits weak emission (Φ < 0.01), while the monoanion (LH⁻) at pH 5–7 shows moderate fluorescence (Φ ≈ 0.1). Use time-resolved spectroscopy to distinguish phototautomerization pathways (e.g., ESIPT vs. charge transfer) and correlate with TD-DFT-predicted energy barriers .
Methodological Tables
| Property | 8-HQS | 8-Hydroxyquinoline |
|---|---|---|
| Solubility in H₂O (logS) | -2.20 | -3.85 (hydrophobic) |
| Detection Limit (Sb³⁺) | 14 ng/L (AdSV, pH 2.2) | 100 ng/L (AdSV, pH 5.4) |
| Fe³⁺ Selectivity (Kd) | >10³ (pH 6) | <10² (pH 6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
